molecular formula C22H25BrN2O6S2 B13444818 Umifenovir Sulfate

Umifenovir Sulfate

Cat. No.: B13444818
M. Wt: 557.5 g/mol
InChI Key: NCNQOOQPJLNFPQ-UHFFFAOYSA-N
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Description

Umifenovir Sulfate, commonly known by its trade name Arbidol, is an antiviral medication primarily used for the treatment and prophylaxis of influenza and other respiratory viral infections. It is an indole-based, hydrophobic compound that has been in use in Russia for approximately 25 years and in China since 2006 . This compound is known for its broad-spectrum antiviral activity against a variety of enveloped and non-enveloped RNA and DNA viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Umifenovir Sulfate involves multiple steps, starting with the formation of the indole core. The indole core is functionalized at various positions with different substituents. The synthetic route typically involves the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.

    Functionalization: The indole core is then functionalized with a bromine atom, a dimethylamino group, and a phenylsulfanyl group.

    Final Steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Umifenovir Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential antiviral activities .

Scientific Research Applications

Umifenovir Sulfate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Umifenovir Sulfate is unique in its dual activity as both a direct-acting antiviral and a host-targeting agent. Similar compounds include:

    Oseltamivir: Another antiviral medication used for the treatment of influenza.

    Rimantadine: An antiviral drug used to treat influenza A.

    Favipiravir: An antiviral drug that inhibits viral RNA polymerase.

This compound’s broad-spectrum activity and dual mechanism of action make it a unique and valuable antiviral agent in the fight against various viral infections.

Biological Activity

Umifenovir sulfate, commonly known as Arbidol, is a broad-spectrum antiviral agent primarily recognized for its efficacy against various viral infections, including influenza and coronaviruses. This article delves into the biological activities of this compound, highlighting its mechanisms of action, antioxidant properties, clinical efficacy, and relevant case studies.

Umifenovir functions through multiple mechanisms that contribute to its antiviral effects:

  • Inhibition of Viral Entry : Umifenovir prevents the fusion of viral membranes with host cell membranes, effectively blocking the entry of viruses into the cells. This mechanism is particularly relevant for enveloped viruses such as influenza and coronaviruses .
  • Modulation of Immune Response : The compound exhibits immunomodulatory effects by influencing cytokine production. For instance, it has been shown to reduce interleukin-10 (IL-10) levels in viral myocarditis models, thereby enhancing the immune response against viral infections .
  • Antioxidant Activity : Research indicates that Umifenovir possesses significant antioxidant properties. A study quantified its antioxidant capacity using a chemiluminescence assay, demonstrating that it reacts with free radicals more effectively than standard antioxidants like Trolox .

Antiviral Efficacy

Umifenovir has demonstrated activity against a variety of viruses:

  • Influenza and Coronaviruses : Studies have reported effective concentrations (EC50) for different coronaviruses, including SARS-CoV-2. The EC50 values ranged from 15.37 ± 3.6 to 28.0 ± 1.0 µM, indicating its potential as a treatment option during viral pandemics .
  • Hepatitis Viruses : In vitro studies also show efficacy against hepatitis B and C viruses .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of Umifenovir in various contexts:

  • COVID-19 Treatment : A study involving patients with mild-to-moderate COVID-19 symptoms indicated that those receiving Umifenovir alongside hydroxychloroquine (HCQ) showed faster recovery rates compared to control groups. Statistically significant improvements were observed in symptoms such as cough and weakness .
    SymptomP-value (Umifenovir + HCQ vs Control)
    Dry Cough0.001
    Weakness0.004
    Gastrointestinal Symptoms0.043
    Shortness of Breath0.001
  • Antiviral Activity Against Enterovirus : In animal models, Umifenovir significantly reduced myocardial damage caused by coxsackievirus B4 (CVB4), showcasing its protective effects on heart tissue during viral infections .

Antioxidant Properties

The antioxidant capacity of Umifenovir was quantitatively assessed in a study where it was found that at a concentration of 0.9 μM, its antioxidant effect was comparable to that of Trolox. The compound exhibited a two-stage reaction with free radicals, which is distinct from many other antioxidants .

  • Key Findings :
    • Total antioxidant capacity comparable to Trolox.
    • Effective at low concentrations (C50% = 5 μM), indicating strong potential for therapeutic applications.

Properties

Molecular Formula

C22H25BrN2O6S2

Molecular Weight

557.5 g/mol

IUPAC Name

ethyl 6-bromo-4-[(dimethylamino)methyl]-1-methyl-2-(phenylsulfanylmethyl)-5-sulfooxyindole-3-carboxylate

InChI

InChI=1S/C22H25BrN2O6S2/c1-5-30-22(26)20-18(13-32-14-9-7-6-8-10-14)25(4)17-11-16(23)21(31-33(27,28)29)15(19(17)20)12-24(2)3/h6-11H,5,12-13H2,1-4H3,(H,27,28,29)

InChI Key

NCNQOOQPJLNFPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)OS(=O)(=O)O)Br)C)CSC3=CC=CC=C3

Origin of Product

United States

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